molecular formula C23H18Cl2N2O2 B2396872 4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 317822-27-8

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2396872
CAS No.: 317822-27-8
M. Wt: 425.31
InChI Key: DQSCBIIZKWQUIA-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 317822-27-8) is a synthetic organic compound with a molecular weight of 425.31 and a molecular formula of C₂₃H₁₈Cl₂N₂O₂ . This tetrahydroquinoxalin-2-one derivative is part of a class of compounds that are of significant interest in medicinal and pharmacological chemistry research, particularly for exploring interactions with the central nervous system. While the specific biological profile of this compound is an area of ongoing investigation, structurally related compounds that share the tetrahydroquinoxalinone scaffold are known to exhibit activity at central benzodiazepine receptors, where they can potentiate the effects of the inhibitory neurotransmitter GABA . Its molecular structure features a quinoxaline core substituted with a 4-chlorobenzoyl group and a (4-chlorophenyl)methyl moiety, making it a valuable chemical intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers utilize this compound exclusively in laboratory settings to develop novel bioactive agents. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-16-6-10-18(24)11-7-16)20-4-2-3-5-21(20)27(15)23(29)17-8-12-19(25)13-9-17/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSCBIIZKWQUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the chlorobenzoyl and chlorophenylmethyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of methoxy-substituted quinoxaline derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Variations: Chlorobenzyl vs. Methylphenyl

Compound A: 4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 306935-60-4, )

  • Core: Tetrahydroquinoxalin-2-one.
  • Substituents : Benzoyl (position 4), 2-chlorobenzyl (position 1), methyl (position 3).
  • Key Difference: The chlorine on the benzyl group is at the ortho (2-) position instead of para (4-).

Compound B: 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one ()

  • Core: Tetrahydroquinoxalin-2-one.
  • Key Difference : The absence of a benzoyl group and chlorine atoms reduces electron-withdrawing effects, likely decreasing polarity and metabolic stability compared to the target compound.

Heterocyclic Core Modifications: Benzothiadiazinone vs. Tetrahydroquinoxalinone

Compound C : 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one ()

  • Core : Benzothiadiazin-3-one with a sulfone group.
  • Substituents : 4-chlorobenzyl (position 4), 4-methoxyphenyl (position 2).
  • Key Differences :
    • The sulfone group increases polarity and hydrogen-bonding capacity.
    • The 4-methoxyphenyl substituent is electron-donating, contrasting with the electron-withdrawing chlorobenzoyl group in the target compound. These differences may influence solubility and target selectivity.

Data Table: Structural and Hypothetical Properties

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Hypothetical Properties
Target Compound Tetrahydroquinoxalin-2-one 4-Cl-benzoyl (4), 4-Cl-benzyl (1), 3-Me C₂₃H₁₇Cl₂N₂O₂ High lipophilicity, potential CNS activity
Compound A (CAS 306935-60-4) Tetrahydroquinoxalin-2-one Benzoyl (4), 2-Cl-benzyl (1), 3-Me C₂₃H₁₈ClN₂O₂ Reduced planarity, altered binding
Compound B Tetrahydroquinoxalin-2-one 4-Me-benzyl (1) C₁₆H₁₆N₂O Lower LogP, increased metabolic clearance
Compound C Benzothiadiazin-3-one 4-Cl-benzyl (4), 4-MeO-phenyl (2) C₂₁H₁₆ClN₃O₄S Enhanced solubility, sulfone reactivity

Biological Activity

The compound 4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a synthesized derivative of tetrahydroquinoxaline, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is C23H18Cl2N2O2C_{23}H_{18}Cl_2N_2O_2, with a molecular weight of approximately 429.18 g/mol. The structure includes a tetrahydroquinoxaline core substituted with chlorobenzoyl and chlorophenyl groups, which are critical for its biological activity.

Biological Activity Overview

The biological activities of the compound have been investigated in several studies, focusing on its potential as an anticancer agent, its effects on various cell lines, and its mechanisms of action.

1. Anticancer Activity

Recent research has indicated that derivatives of tetrahydroquinoxaline exhibit significant anticancer properties. In vitro studies have shown that the compound selectively inhibits the proliferation of cancer cells while sparing normal cells. The IC50 values for this compound against various cancer cell lines were found to be in the range of 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against specific cancer types .

CompoundIC50 (mg/mL)Cell Line
7a0.12HCT-116 (colon)
7g0.12HCT-116 (colon)
7d0.81HCT-116 (colon)

The mechanism underlying the anticancer activity appears to involve modulation of heat shock protein (HSP90) and TRAP1 pathways. These proteins are implicated in cancer cell survival and proliferation, making them attractive targets for therapeutic intervention .

3. Cytotoxicity Studies

Cytotoxicity assays revealed that while the compound exhibits strong inhibitory effects on cancerous cells, its impact on non-cancerous cells (e.g., HEK-293) was minimal, suggesting a degree of selectivity . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Studies

A notable study involved synthesizing a series of compounds based on the tetrahydroquinoxaline structure and evaluating their biological activities. Among these derivatives, several exhibited significant antiproliferative effects against colon cancer cells and displayed promising results in terms of selectivity and potency .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

  • Category : Synthesis & Structural Analysis
  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-chlorobenzoyl chloride with tetrahydroquinoxaline precursors under controlled conditions (e.g., refluxing in ethanol or DMF) . Key steps include nucleophilic substitution and cyclization. Characterization employs thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for structural confirmation. For example, NMR can resolve signals from the chlorobenzoyl and methyl groups, with aromatic protons appearing in the 7.2–7.8 ppm range .

Q. How can researchers screen this compound for biological activity?

  • Category : Pharmacological Screening
  • Methodological Answer : Preliminary bioactivity screening involves in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., kinase inhibition or antimicrobial activity). For instance, tetrahydroquinoxaline derivatives are often tested against Mycobacterium tuberculosis using microplate Alamar Blue assays . Dose-response curves and IC₅₀ values should be calculated, with positive controls (e.g., isoniazid for antitubercular studies) to validate results .

Q. What safety protocols are recommended for handling this compound?

  • Category : Laboratory Safety
  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety data for structurally similar compounds emphasize avoiding organic solvent interactions without proper ventilation .

Q. Which analytical techniques are critical for purity assessment?

  • Category : Quality Control
  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. Complementary techniques include mass spectrometry (ESI-MS) to confirm molecular weight and elemental analysis (C, H, N) to verify stoichiometry. Discrepancies >0.4% in elemental analysis warrant recrystallization .

Q. How can solubility challenges be addressed in formulation studies?

  • Category : Physicochemical Optimization
  • Methodological Answer : Use co-solvents like DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity). For in vivo studies, prepare nanoemulsions or liposomal formulations to enhance bioavailability. Solubility parameters (logP ≈ 3.5) predict moderate hydrophobicity, suggesting PEG-400 or cyclodextrin complexes as viable carriers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

  • Category : SAR & Mechanistic Studies
  • Methodological Answer : Compare bioactivity across analogs with systematic substitutions (e.g., replacing chlorophenyl with fluorophenyl groups). For instance, a 2024 study found that 4-fluorobenzoyl analogs showed 2-fold higher kinase inhibition than chlorinated versions, attributed to enhanced electron-withdrawing effects . Use molecular docking (AutoDock Vina) to map interactions with target proteins and validate with mutagenesis assays .

Q. What strategies mitigate compound degradation during long-term experiments?

  • Category : Stability Optimization
  • Methodological Answer : Store solutions at –20°C under argon to prevent oxidation. Monitor degradation via LC-MS; if decomposition exceeds 5%, add stabilizers like BHT (0.01% w/v). For cell-based assays, replace media every 48 hours to maintain active concentrations. Evidence from similar quinoxalines shows t₁/₂ of 12–24 hours in PBS at 37°C .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Category : Data Contradiction Analysis
  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved using 2D techniques like COSY and HSQC. For crystallographic ambiguities, compare experimental XRD data (e.g., C–C bond lengths: 1.52 Å vs. 1.48 Å in DFT models) and refine using SHELXL . Purity >95% must be confirmed before data interpretation .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Category : ADME Profiling
  • Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors to measure intrinsic clearance (CLint). LC-MS/MS quantifies parent compound depletion over 60 minutes. For high CLint (>50 μL/min/mg), modify the structure by introducing electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation .

Q. How can synergistic effects with existing drugs be systematically evaluated?

  • Category : Combination Therapy
  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using fixed-ratio designs (e.g., 1:1 to 1:4 molar ratios). Synergy (CI < 1) is often observed with DNA-intercalating agents due to the compound’s planar heterocyclic core. Validate via apoptosis assays (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.